N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-fluorobenzenesulfonamide
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Description
N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C19H19FN4O3S and its molecular weight is 402.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Sulfonamide derivatives are explored for their diverse applications in chemical synthesis and materials science. For example, the facilitation of addition-elimination reactions in pyrimidines using specific solvents highlights the reactivity of sulfonamide compounds in synthesizing novel molecules (Whitfield et al., 2003). Moreover, the development of a direct fluorination method for 4,6-disubstituted 2-aminopyrimidines, resulting in high-yield fluorinated pyrimidines, showcases the innovative approaches to modifying pyrimidine structures (Wang et al., 2017).
Antitumor Applications
Research on sulfonamide derivatives also extends to potential antitumor applications. A study on novel radiosensitizing phenylpyrimidine derivatives for lung cancer treatment through cell cycle perturbation indicates the therapeutic potential of such compounds (Jung et al., 2019). Another investigation into sulfonamide derivatives as antimicrobial agents with potential dual antibacterial and antifungal potency emphasizes the versatile applications of these compounds beyond cancer therapy (Abbas et al., 2017).
Corrosion Inhibition
Sulfonamide derivatives have been evaluated for their corrosion inhibition properties, demonstrating the utility of such compounds in protecting metal surfaces from corrosion, which is crucial for industrial applications (Kaya et al., 2016).
Molecular Interactions and Drug Design
Investigations into the binding interactions of sulfonamide drugs with biological targets, such as tubulin, provide insights into drug design strategies for cancer therapy. These studies highlight the importance of understanding the molecular basis of drug action to develop more effective and selective therapeutic agents (Banerjee et al., 2005).
Properties
IUPAC Name |
N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-3-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O3S/c1-3-27-19-12-18(21-13(2)22-19)23-15-7-9-16(10-8-15)24-28(25,26)17-6-4-5-14(20)11-17/h4-12,24H,3H2,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWXEQLKYLGSJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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